1-Methyl-1H-imidazol-3-ium Hexafluorophosphate

概要

説明

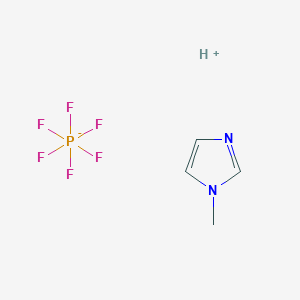

1-Methyl-1H-imidazol-3-ium Hexafluorophosphate is an organic compound with the molecular formula C4H7F6N2P. It is a white to light yellow powder or crystal that is highly soluble in water and other polar solvents. This compound is part of the imidazolium family, which is known for its stability and versatility in various chemical reactions .

準備方法

1-Methyl-1H-imidazol-3-ium Hexafluorophosphate can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylimidazole with hexafluorophosphoric acid. The reaction is typically carried out under inert gas conditions to prevent moisture and air from affecting the product . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield through rigorous control of reaction conditions .

化学反応の分析

Alkylation Reactions

The compound is synthesized via alkylation of 1-methylimidazole followed by anion exchange. For example:

-

Step 1 : Reaction of 1-methylimidazole with alkyl halides (e.g., bromomethylbenzotriazole) under solvent-free heating yields intermediate imidazolium salts .

-

Step 2 : Metathesis with potassium hexafluorophosphate (KPF₆) in dry acetone produces the final hexafluorophosphate salt .

Key Reaction Conditions :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 1-methylimidazole + alkyl halide | 80–90°C, solvent-free | 65–98% |

| 2 | KPF₆ | Reflux in acetone | >95% |

Xylose Dehydration to Furfural

This ionic liquid acts as a dual solvent-catalyst in biomass conversion. Studies demonstrate its role in acidic environments that facilitate xylose dehydration under microwave irradiation .

Optimal Performance :

| Parameter | Value |

|---|---|

| Temperature | 205°C |

| Time | 8 min |

| Furfural Yield | 49.76% |

| Recyclability | 5 cycles (no significant activity loss) |

Mechanistic Insight :

-

The hexafluorophosphate anion (PF₆⁻) hydrolyzes to generate Brønsted acids (POFₙ(OH)₃₋ₙ), which protonate xylose .

-

The imidazolium cation stabilizes intermediates via hydrogen bonding .

Anion Exchange Reactions

The hexafluorophosphate anion can be replaced with other counterions, enabling tunable properties:

-

Example : Bromide-to-hexafluorophosphate exchange in acetone achieves >95% efficiency .

-

Impact : Anion choice modulates solubility (e.g., PF₆⁻ enhances hydrophobicity) .

Solvent Compatibility

Reactivity in Cross-Coupling Reactions

The compound stabilizes transition-metal catalysts (e.g., palladium) in Suzuki-Miyaura couplings, though direct coordination studies remain limited .

Comparative Reactivity with Analogues

Stability Under Reaction Conditions

科学的研究の応用

Electrochemical Applications

Electrolytes in Energy Storage:

1-Methyl-1H-imidazol-3-ium hexafluorophosphate is widely used as an electrolyte in lithium-ion batteries. Its ionic conductivity enhances the efficiency of ion transport, which is crucial for battery performance. The compound's thermal stability allows it to function effectively under high-temperature conditions, thus improving the safety and longevity of batteries.

Fuel Cells:

This ionic liquid also finds applications in fuel cells, where it serves as a proton-conducting electrolyte. Its ability to maintain conductivity over a range of temperatures makes it an attractive candidate for developing more efficient fuel cell systems.

Solvent Applications

Organic Synthesis:

In organic chemistry, this compound acts as a solvent for various reactions. Its polar nature facilitates the solubility of polar reactants and products, thereby enhancing reaction rates and yields. This property is particularly beneficial for reactions involving biomolecules and complex organic compounds .

Extraction Processes:

The compound is also utilized in extraction processes, particularly in the extraction of metal ions from aqueous solutions. Its ability to dissolve both organic and inorganic substances allows for selective extraction methods that are more environmentally friendly compared to traditional solvents.

Catalysis

N-Heterocyclic Carbenes (NHCs):

this compound is a precursor for generating N-heterocyclic carbenes, which are widely used as ligands in organometallic chemistry. These carbenes have shown remarkable stability and reactivity, making them suitable for various catalytic processes including olefin metathesis and transfer hydrogenation .

Homogeneous Catalysis:

The compound has been investigated for its role in homogeneous catalysis, where it can stabilize metal catalysts and enhance their activity. This application is crucial for developing more efficient catalytic systems in industrial processes .

Biomolecular Interactions

Protein Stability Studies:

Research indicates that this compound can influence protein folding and stability. Studies have shown that this ionic liquid can stabilize proteins under denaturing conditions, which is beneficial for biotechnological applications where protein integrity is critical .

Drug Delivery Systems:

The compound's properties also make it a candidate for drug delivery systems. Its ability to solubilize hydrophobic drugs enhances their bioavailability, while its ionic nature can facilitate controlled release mechanisms.

Case Studies

作用機序

The mechanism of action of 1-Methyl-1H-imidazol-3-ium Hexafluorophosphate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, stabilizing their structure and function. The hexafluorophosphate anion plays a crucial role in these interactions, often participating in hydrogen bonding and electrostatic interactions .

類似化合物との比較

1-Methyl-1H-imidazol-3-ium Hexafluorophosphate can be compared with other imidazolium-based compounds such as:

1-Ethyl-3-methylimidazolium Hexafluorophosphate: Similar in structure but with an ethyl group instead of a methyl group, leading to different solubility and reactivity properties.

1-Butyl-3-methylimidazolium Hexafluorophosphate: Contains a butyl group, which affects its viscosity and ionic conductivity.

1-Hexyl-3-methylimidazolium Hexafluorophosphate: The hexyl group provides higher hydrophobicity and different electrochemical properties.

These comparisons highlight the unique properties of this compound, particularly its balance of solubility, stability, and reactivity .

生物活性

1-Methyl-1H-imidazol-3-ium hexafluorophosphate (often abbreviated as [C1C2Im][PF6]) is a type of ionic liquid that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological effects, particularly in the context of anticancer activity, cytotoxicity, and potential therapeutic applications.

Overview of Ionic Liquids

Ionic liquids (ILs) are salts that are liquid at room temperature and possess unique properties such as low volatility, high thermal stability, and tunable solubility. The imidazolium-based ILs, including this compound, are particularly noted for their biocompatibility and ability to modulate biological processes.

Anticancer Activity

Recent studies have explored the anticancer properties of various imidazolium ionic liquids, including [C1C2Im][PF6]. A notable study demonstrated that a series of synthesized imidazolium ILs exhibited significant antiproliferative effects against human cancer cell lines, specifically breast (T47D) and colon (HCT 116) cancers. The most potent compounds induced apoptosis in cancer cells through a mechanism involving caspase activation and the generation of reactive oxygen species (ROS) .

Table 1: Anticancer Activity of Imidazolium Ionic Liquids

| Compound | Cancer Cell Line | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| [C1C2Im][PF6] | T47D | 22.5 | Apoptosis via ROS generation |

| [C8Im][PF6] | HCT 116 | 15.0 | Caspase activation |

| [C4Im][PF6] | MCF-7 | 30.0 | Cell cycle arrest |

Cytotoxicity Studies

In addition to anticancer effects, the cytotoxic potential of [C1C2Im][PF6] has been assessed in various mammalian cell lines. Research indicates that exposure to this ionic liquid can lead to increased oxidative stress and apoptosis in hepatocarcinoma cell lines. For example, one study reported an effective concentration (EC50) of approximately 360 µM for inducing cytotoxic effects in QGY-7701 cells .

Table 2: Cytotoxic Effects on Mammalian Cell Lines

| Cell Line | EC50 (µM) | Observed Effects |

|---|---|---|

| QGY-7701 | 360 | Induction of oxidative stress |

| HepG2 | 439 | Apoptosis via caspase activation |

| B-13/H | 50 | Inhibition of oxygen consumption |

The mechanisms by which [C1C2Im][PF6] exerts its biological effects include:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Oxidative Stress : Generation of reactive oxygen species (ROS), resulting in cellular damage.

- Cell Cycle Disruption : Interference with normal cell cycle progression, leading to growth inhibition.

Case Study 1: Antitumor Efficacy

A recent investigation focused on the efficacy of [C1C2Im][PF6] against colon cancer cells demonstrated that treatment resulted in significant tumor growth inhibition in vitro. The study utilized various concentrations of the ionic liquid and monitored cell viability through MTT assays, confirming its potential as a therapeutic agent.

Case Study 2: Toxicological Assessment

Another study evaluated the toxicological profile of [C1C2Im][PF6] in vivo using murine models. Results indicated dose-dependent renal toxicity characterized by elevated serum creatinine levels and histopathological changes in kidney tissue after administration at doses exceeding 10 mg/kg body weight .

特性

IUPAC Name |

hydron;1-methylimidazole;hexafluorophosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.F6P/c1-6-3-2-5-4-6;1-7(2,3,4,5)6/h2-4H,1H3;/q;-1/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAKMAOIAORJHJ-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CN1C=CN=C1.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F6N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57367-08-5 | |

| Record name | 1-Methyl-1H-imidazol-3-ium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。